1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Description

Structural Classification and Nomenclature within Piperidine (B6355638) Derivatives

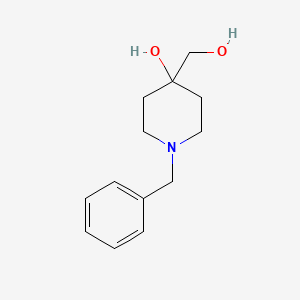

The compound is structurally defined by a central piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. A benzyl (B1604629) group is attached to the nitrogen atom (position 1), and both a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH) are attached to the same carbon atom at position 4. This quaternary substitution at the 4-position is a key structural feature.

Table 1: Compound Identification

| Identifier | Data |

|---|---|

| IUPAC Name | 1-benzyl-4-(hydroxymethyl)piperidin-4-ol |

| CAS Number | 92197-36-9 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

IUPAC Name: this compound

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is this compound. nih.gov This name precisely describes its molecular structure, indicating the benzyl substituent on the piperidine nitrogen and the hydroxymethyl and hydroxyl groups at the C4 position.

Synonyms and Common Aliases

In scientific literature and commercial catalogs, this compound is referenced by several alternative names. These synonyms are crucial for comprehensive database searches and identifying the substance across different suppliers and studies.

Table 2: Synonyms and Aliases

| Synonym |

|---|

| 4-Piperidinemethanol, 4-hydroxy-1-(phenylmethyl)- |

| Pethidine Impurity 4 |

| Fentanyl Impurity 9 |

Note: Data sourced from references nih.govcato-chem.comaaronchem.comcymitquimica.com.

CAS Number: 92197-36-9

The Chemical Abstracts Service (CAS) has assigned the unique registry number 92197-36-9 to this specific compound. nih.govcato-chem.comaaronchem.comcymitquimica.comsigmaaldrich.comfujifilm.comlotatrade.com This identifier is universally used to provide an unambiguous reference point for the chemical substance, eliminating confusion that may arise from different naming conventions.

Molecular Formula: C₁₃H₁₉NO₂

The molecular formula for this compound is C₁₃H₁₉NO₂. nih.govcato-chem.comaaronchem.com This formula indicates that each molecule is composed of 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Molecular Weight

The molecular weight of the compound is approximately 221.30 g/mol . nih.govcato-chem.com This value is calculated from the atomic weights of its constituent atoms and is a fundamental property used in quantitative chemical analysis and synthesis.

Role as a Key Intermediate in Chemical Synthesis and Medicinal Chemistry

This compound holds significance in the fields of medicinal and analytical chemistry, primarily recognized for its role as a characterized impurity and reference standard for potent synthetic opioids. It has been identified as "Pethidine Impurity 4" and "Fentanyl Impurity 9". cato-chem.comcymitquimica.com In this context, its availability as a pure reference material is critical for the development, quality control, and regulatory analysis of these pharmaceutical products. Researchers use such standards to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring their safety and efficacy.

The compound's structure, featuring a tertiary amine and two hydroxyl groups, also presents it as a point of interest for further chemical modification. cymitquimica.com The presence of the N-benzylpiperidine motif is common in many biologically active molecules, serving as a versatile scaffold in drug discovery. While specific synthetic applications of this compound as a direct precursor in large-scale manufacturing are not widely documented in mainstream literature, its utility as an analytical standard in pharmaceutical development is well-established.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pethidine |

Pharmaceutical Intermediate Applications

The most prominent application of this compound is its role as a crucial intermediate in the synthesis of Donepezil. Donepezil is a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The synthesis of Donepezil from this intermediate underscores the importance of this compound in the pharmaceutical industry. The piperidine moiety of this compound forms a core component of the final drug structure, highlighting the significance of piperidine derivatives in medicinal chemistry.

Building Block for Active Pharmaceutical Ingredients (APIs)

Beyond its role in Donepezil synthesis, this compound serves as a versatile building block for a range of other Active Pharmaceutical Ingredients (APIs). The piperidine ring is a common feature in many FDA-approved drugs and is known for its ability to interact with various biological targets. ajchem-a.com The presence of the benzyl group and the reactive hydroxyl and hydroxymethyl groups allows for further chemical modifications, making it a valuable starting material for creating diverse molecular architectures. Researchers have explored its use in developing novel compounds with potential applications as anesthetics and anticonvulsants.

Significance in Neurological and Psychiatric Drug Development

The piperidine scaffold is a privileged structure in the development of drugs targeting the central nervous system (CNS). researchgate.net Piperidine derivatives are integral to many antipsychotic and antidepressant medications. researchgate.net The N-benzylpiperidine motif, present in this compound, is a common feature in drugs designed to interact with CNS receptors. While direct research on the psychiatric applications of this compound is not extensively documented, its structural similarity to other CNS-active piperidine derivatives suggests its potential as a scaffold for developing new therapeutic agents for neurological and psychiatric disorders. The development of novel N-benzyl piperidine derivatives as potential inhibitors for enzymes implicated in Alzheimer's disease further highlights the importance of this structural class in neuropharmacology. nih.gov

Research Trajectory and Evolution of Studies on the Compound

The research journey of this compound is intrinsically linked to the broader exploration of piperidine derivatives in medicinal chemistry.

Historical Context of Piperidine Derivative Research

The study of piperidine and its derivatives dates back to the late 19th and early 20th centuries, with early research focusing on naturally occurring alkaloids containing the piperidine ring. The discovery of the therapeutic potential of these compounds spurred further investigation into synthetic piperidine derivatives. The mid-20th century saw a surge in the development of psychopharmacological agents, with many successful drugs incorporating the piperidine scaffold. nih.gov This historical foundation laid the groundwork for the synthesis and investigation of more complex piperidine derivatives like this compound.

Current Landscape of Academic Investigations

Current academic research continues to explore the potential of piperidine derivatives in drug discovery. Thousands of piperidine compounds have been investigated in preclinical and clinical studies in the last decade alone. researchgate.net While much of the research focuses on the broader class of piperidines, the established role of this compound as a key intermediate ensures its continued relevance in synthetic chemistry. Contemporary studies often focus on developing novel synthetic routes to piperidine-containing molecules and exploring their structure-activity relationships for various biological targets. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYAVGXEXYQIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554510 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92197-36-9 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Core Synthetic Routes to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Two primary retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the direct oxidation of an exocyclic methylene (B1212753) group on the piperidine (B6355638) ring. The second strategy relies on the reduction of a carbonyl or carboxyl group within a piperidin-2-one core structure.

A prominent route to this compound is through the syn-dihydroxylation of the alkene precursor, 1-benzyl-4-methylenepiperidine. This transformation directly installs the required vicinal diol functionality at the 4-position of the piperidine ring. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this with high stereocontrol. wikipedia.orgmdpi.comsemanticscholar.org

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of an osmium source, typically potassium osmate(VI) dihydrate, in conjunction with a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org Commercially available premixed reagent systems, known as AD-mix-α and AD-mix-β, are commonly employed. wikipedia.org These mixtures contain the osmium catalyst, the co-oxidant (potassium ferricyanide), potassium carbonate to maintain a basic pH, and a chiral ligand. organic-chemistry.orgharvard.edu For the synthesis of a specific enantiomer, AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand. wikipedia.org

The reaction is typically performed in a biphasic solvent system, such as tert-butanol (B103910) and water, at low temperatures, often around 0 °C. harvard.edu To enhance the rate and efficiency of the reaction, especially for less reactive or sterically hindered alkenes, methanesulfonamide (B31651) is often added as a catalytic additive. wikipedia.org It is believed to accelerate the hydrolysis of the intermediate osmate ester, thereby speeding up the catalytic cycle. wikipedia.org

Table 1: Typical Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent/Component | Function |

|---|---|

| 1-Benzyl-4-methylenepiperidine | Substrate (Alkene) |

| AD-mix-α or AD-mix-β | Pre-packaged reagent mixture |

| Potassium osmate(VI) | Osmium catalyst source |

| Potassium ferricyanide (B76249) | Stoichiometric co-oxidant |

| (DHQ)₂PHAL / (DHQD)₂PHAL | Chiral Ligand |

| Potassium carbonate | Base (maintains optimal pH) |

| tert-Butanol/Water | Solvent system |

The mechanism of the Sharpless asymmetric dihydroxylation is a well-studied catalytic cycle. wikipedia.org The process begins with the formation of a chiral complex between the osmium tetroxide (generated in situ) and the chiral cinchona alkaloid ligand. wikipedia.org This chiral catalyst then coordinates to the alkene, 1-benzyl-4-methylenepiperidine.

The key hydroxylating step is generally accepted to proceed through a [3+2] cycloaddition between the osmium-ligand complex and the alkene. organic-chemistry.org This concerted step forms a five-membered cyclic osmate ester intermediate. wikipedia.org The stereochemistry of the final diol is dictated by the face of the alkene to which the chiral osmium complex adds. The specific chiral ligand (from either AD-mix-α or AD-mix-β) directs the catalyst to one of the two prochiral faces of the double bond, leading to a high degree of enantioselectivity. organic-chemistry.org

Following the cycloaddition, the osmate ester is hydrolyzed to release the diol product, this compound, and the reduced osmium(VI) species. wikipedia.org The stoichiometric co-oxidant, potassium ferricyanide, then re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst and allowing the cycle to continue. organic-chemistry.org A potential secondary, non-enantioselective pathway can occur if the osmate ester is re-oxidized before hydrolysis, which can be suppressed by using a higher concentration of the chiral ligand. wikipedia.org

Several factors can be manipulated to optimize the yield and enantioselectivity of the dihydroxylation of 1-benzyl-4-methylenepiperidine.

Co-oxidant Choice : While potassium ferricyanide is standard in AD-mix formulations, other co-oxidants like N-methylmorpholine N-oxide (NMO), used in the Upjohn dihydroxylation, can also be effective. beilstein-journals.orgresearchgate.net The choice can influence reaction rates and side reactions.

pH Control : The reaction is generally faster under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. organic-chemistry.org Maintaining a stable, optimal pH is crucial for catalyst turnover and preventing side reactions.

Substrate Concentration : High concentrations of the alkene can lead to a competing, non-enantioselective reaction pathway, which diminishes the enantiomeric excess of the product. organic-chemistry.org Therefore, maintaining a controlled, low concentration of the substrate is often beneficial.

Temperature : Lowering the reaction temperature (e.g., to 0 °C or below) generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Additives : The use of methanesulfonamide is a key strategy to accelerate the rate-limiting hydrolysis step of the catalytic cycle, which can be particularly important for tetrasubstituted alkenes like 1-benzyl-4-methylenepiperidine, leading to improved yields and shorter reaction times. wikipedia.org

An alternative approach to this compound involves the construction of a piperidine ring that already contains oxygen functionalities, followed by reduction. This pathway often starts from precursors such as substituted piperidin-2-ones (valerolactams).

This synthetic strategy envisions a precursor such as 1-benzyl-4-hydroxy-4-(methoxycarbonyl)piperidin-2-one or a related derivative. The synthesis would involve the reduction of both the lactam (amide) carbonyl group and the ester group at the C4 position. Powerful hydride-donating reagents are necessary for such transformations.

Using Lithium Aluminum Hydride (LiAlH₄) : Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide range of functional groups, including amides (lactams) and esters. wikipedia.orgorganic-chemistry.org The reduction of an ester or carboxylic acid with LAH typically yields a primary alcohol. libretexts.orgyoutube.com Similarly, the reduction of a lactam with LAH yields the corresponding cyclic amine. wikipedia.orgrsc.org

In a hypothetical reduction of a precursor like methyl 1-benzyl-4-hydroxy-2-oxopiperidine-4-carboxylate, LAH would be expected to reduce both the ester at C4 to a hydroxymethyl group and the lactam carbonyl at C2 to a methylene group. This one-pot double reduction would directly yield the target molecule, this compound. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Using Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a much milder and more selective reducing agent compared to LAH. libretexts.org It readily reduces aldehydes and ketones but is generally unreactive towards esters and amides (lactams) under standard conditions. libretexts.orgresearchgate.net Therefore, treating a piperidin-2-one precursor containing an ester group with sodium borohydride would not be an effective method for synthesizing this compound, as neither the lactam nor the ester functionality would be reduced. libretexts.org

Table 2: Comparative Analysis of Reducing Agents for a Piperidin-2-one Precursor

| Reducing Agent | Reactivity with Esters/Carboxylic Acids | Reactivity with Lactams (Amides) | Plausibility for Synthesis |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduction to primary alcohol | Reduction to amine | High (Reduces both functional groups) |

| Sodium Borohydride (NaBH₄) | Generally unreactive | Generally unreactive | Low (Fails to reduce required groups) |

The comparative analysis clearly indicates that for a synthetic route proceeding via a piperidin-2-one ester, Lithium Aluminum Hydride is the required reagent due to its high reactivity. The selectivity of Sodium Borohydride makes it unsuitable for this specific transformation. The major advantage of the LAH route is the potential to accomplish a complex reduction of multiple functional groups in a single step, starting from a readily accessible heterocyclic core.

Alternative Synthetic Pathways and their Comparative Analysis

Strategies from 1-Benzyl-4-piperidone Precursors

The synthesis of this compound often commences from the readily available precursor, 1-Benzyl-4-piperidone. This ketone provides a key electrophilic center at the C4 position, which is amenable to nucleophilic attack for the construction of the target diol. A common and effective strategy involves a two-step sequence initiated by a base-catalyzed aldol-type condensation with formaldehyde (B43269), followed by the reduction of the ketone functionality.

In the first step, 1-Benzyl-4-piperidone is treated with formaldehyde in the presence of a base. This reaction, akin to a crossed-aldol or Tollens' condensation, introduces a hydroxymethyl group at the C4 position, forming the intermediate 1-benzyl-4-hydroxy-4-(hydroxymethyl)piperidone. The subsequent step involves the chemoselective reduction of the carbonyl group of this intermediate. Standard reducing agents, such as sodium borohydride (NaBH₄), are typically employed for this transformation, yielding the desired this compound. This approach is efficient for creating the 4,4-disubstituted piperidine core.

Alternative strategies starting from 1-benzyl-4-piperidone have been developed for synthesizing closely related 4-substituted-4-hydroxypiperidines, which underscore the versatility of this precursor. For instance, the addition of organometallic reagents, such as Grignard reagents, allows for the introduction of various alkyl or aryl groups at the C4 position. A notable example is the synthesis of 4-benzyl-4-hydroxy-piperidine, achieved by reacting 1-benzyl-4-piperidone with a benzylmagnesium bromide Grignard reagent. prepchem.com Similarly, the Strecker synthesis, involving the reaction of the piperidone with an amine and a cyanide source, is a foundational method for producing α-aminonitriles, which are key intermediates in the synthesis of fentanyl analogues and other pharmacologically active molecules. researchgate.netdtic.mil

Intramolecular Cyclization Approaches

While direct synthesis of the acyclic diol this compound via intramolecular cyclization is not a conventional approach, the principle of intramolecular cyclization is fundamental to the synthesis of the core piperidine ring itself. nih.govresearchgate.net These methods typically involve the ring closure of a linear precursor containing a nitrogen atom and a suitably positioned electrophilic or reactive group.

One relevant advanced cyclization strategy that yields highly substituted hydroxypiperidines is the aza-Prins cyclization. This reaction involves the acid-mediated cyclization of a homoallylic amine with a carbonyl compound. rsc.org By carefully selecting the substrates, this method can be used to construct 4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position, which is a key structural feature of the target compound. Although not a direct synthesis of this compound, this methodology represents a potential pathway for accessing complex analogues by employing a suitably functionalized homoallylic amine and a keto-aldehyde partner. rsc.org

Other intramolecular cyclization reactions, such as radical-mediated amine cyclizations and metal-catalyzed cyclizations of amino-alkenes or -alkynes, are powerful tools for constructing the piperidine skeleton with various substitution patterns. nih.gov These strategies could theoretically be adapted to synthesize precursors that are then converted to the target diol.

Derivatization Strategies and Functional Group Transformations

The two hydroxyl groups of this compound offer reactive sites for a wide array of chemical modifications. These transformations are crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored pharmacological profiles.

Introduction of Aminoalkyloxy Chains for Receptor Antagonism

The hydroxyl groups of piperidinol scaffolds can be derivatized to introduce flexible side chains, a common strategy in drug discovery to modulate receptor binding and pharmacokinetic properties. Specifically, the introduction of aminoalkyloxy chains has proven effective in generating potent receptor antagonists. This modification is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an aminoalkyl halide derivative.

A study focused on developing non-imidazole histamine (B1213489) H₃ receptor antagonists successfully employed this strategy. nih.gov Researchers synthesized a series of 1-benzyl-4-(aminoalkyloxy)piperidine derivatives by reacting 1-benzyl-4-hydroxypiperidine (B29503) with various N-protected aminoalkyl halides. nih.gov This same principle can be directly applied to this compound, where one or both hydroxyl groups could be alkylated to introduce chains of varying lengths and terminal amine functionalities (e.g., pyrrolidine, piperidine, or azepane). This derivatization significantly influences the compound's polarity, basicity, and ability to interact with receptor targets.

Below is a table showing examples of derivatives prepared from 1-benzyl-4-hydroxypiperidine, which illustrates the chemical space that can be explored from the target diol. nih.gov

| Compound ID | Aminoalkyloxy Chain | Resulting pKi (hH₃R) |

| 9b1 | 3-(Pyrrolidin-1-yl)propyloxy | 6.78 |

| 9b2 | 3-(Piperidin-1-yl)propyloxy | 7.09 |

| 9b5 | 5-(Pyrrolidin-1-yl)pentyloxy | 6.99 |

| 9b6 | 5-(Piperidin-1-yl)pentyloxy | 6.97 |

Table adapted from research on histamine H₃ receptor antagonists, demonstrating the derivatization of the hydroxyl group. nih.gov

Reactions with Organometallic Reagents

The hydroxyl groups of this compound are acidic and will react with highly reactive organometallic reagents such as organolithiums (e.g., n-butyllithium) or Grignard reagents. whiterose.ac.uk This reaction typically involves deprotonation to form a mono- or di-alkoxide, depending on the stoichiometry of the organometallic reagent used. The resulting alkoxides are potent nucleophiles and can be reacted with a variety of electrophiles to form new C-O or C-C bonds.

For example, the di-alkoxide generated from the reaction with two equivalents of n-butyllithium could be treated with electrophiles such as:

Alkyl halides: To form di-ethers.

Acyl chlorides or anhydrides: To form di-esters.

Epoxides: To introduce hydroxyalkyl chains via ring-opening. organic-chemistry.orgresearchgate.net

Silyl (B83357) halides: To protect the hydroxyl groups as silyl ethers.

While organometallic reagents are often used to add carbon nucleophiles to the carbonyl of a piperidone precursor prepchem.comresearchgate.net, their reaction with the diol product primarily leverages the acidity of the hydroxyl protons, turning the molecule into a nucleophilic species for further functionalization.

Stereoselective Synthesis of Analogues and Related Compounds

The C4 carbon of this compound is a prochiral center. If the two hydroxyl groups (one primary, one tertiary) are derivatized with different chemical moieties, this carbon becomes a chiral center. Therefore, the stereoselective synthesis of analogues is a critical consideration for developing enantiomerically pure compounds, which often exhibit distinct pharmacological activities and safety profiles.

Several strategies can be envisioned for achieving stereocontrol:

Enzymatic Resolution: A racemic mixture of a mono-derivatized analogue could be resolved using enzymes like lipases, which can selectively acylate or hydrolyze one enantiomer over the other.

Asymmetric Synthesis: A stereoselective synthesis could be designed starting from the 1-benzyl-4-piperidone precursor. For example, an asymmetric addition of a hydroxymethyl anion equivalent to the ketone, catalyzed by a chiral ligand, could set the stereochemistry at the C4 center.

Biocatalytic Reduction: For related piperidone precursors, carbonyl reductases have been used for the stereoselective reduction of the ketone to a hydroxyl group, yielding chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. nih.govresearchgate.net This highlights the potential of biocatalysis in creating stereochemically defined piperidine scaffolds.

Research into the stereodivergent synthesis of aldol (B89426) products using related piperidine-2,6-dione structures further demonstrates the feasibility of controlling stereochemistry in complex piperidine systems. mdpi.com

Formation of Spiro-Fused Benzofuran and Benzopyran Scaffolds

Spirocyclic scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The 4,4-disubstituted nature of this compound makes it an ideal precursor for the synthesis of spiro-fused heterocyclic systems.

A common strategy for forming spiro[isobenzofuran-1(3H),4'-piperidines] involves the reaction of an N-substituted-4-piperidone with a lithiated aromatic precursor, followed by acid-catalyzed intramolecular cyclization. nih.govacs.org This general approach has been used to synthesize a variety of spirocyclic compounds with potential central nervous system activity. nih.gov

Starting from the diol, a plausible pathway to a spiro-benzofuran or spiro-benzopyran would involve a condensation reaction. For instance, an acid-catalyzed reaction of the diol with an ortho-hydroxybenzyl alcohol or a related phenol (B47542) derivative could lead to a double etherification or a Friedel-Crafts-type reaction followed by cyclization to form the spirocyclic core. The synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been achieved through a multi-step sequence involving an intramolecular SNAr reaction for the ring closure, demonstrating the feasibility of constructing these complex architectures.

The table below lists key intermediates and reaction types used in the synthesis of spiro-fused piperidines.

| Precursor | Key Reaction Type | Spirocyclic Product | Reference |

| N-Methyl-4-piperidone | Lithiation / Acid-catalyzed cyclization | Spiro[isobenzofuran-1(3H),4'-piperidine] | nih.gov |

| N-Boc-4-piperidone | Acyl anion addition / Intramolecular SNAr | Spiro[1-benzofuran-2,4'-piperidin]-3-one | |

| 1-Benzyl-2,6-diarylpiperidin-4-one | Multi-component reaction | Various spiro heterocycles | nih.gov |

Lack of Publicly Available Data Impedes Full Profile of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the compound this compound. Despite its structural relevance to other well-documented piperidine derivatives, specific details regarding its purification and comprehensive spectroscopic characterization are not found in the searched resources. Consequently, a detailed article focusing solely on the advanced synthetic methodologies and chemical transformations for this specific compound, as requested, cannot be generated at this time.

The user's instructions mandated a strict focus on "this compound" and the exclusion of information not directly pertaining to the specified outline. This includes data on related compounds such as 1-benzyl-4-piperidinol or (1-benzylpiperidin-4-yl)methanol, which, despite their structural similarities, possess different chemical and physical properties. Adherence to scientific accuracy and the user's explicit constraints prevents the substitution of data from these non-target molecules.

The required sections for the article were:

Purification and Analytical Validation of Synthesized Compounds

Spectroscopic Characterization for Structural Integrity

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Thorough searches for experimental procedures and spectral data corresponding to these subsections for this compound did not yield any specific results. While general methodologies for the purification and analysis of piperidine derivatives are well-established, applying them to this specific compound without experimental validation would be speculative and fall outside the required factual scope.

Until synthesis and characterization data for this compound are published in the scientific literature, a detailed and accurate article on these specific aspects of its chemistry cannot be written.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound, the molecular formula is C₁₃H₁₉NO₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Discrepancies between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 70.56% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 8.66% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.33% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.46% |

| Total | | | | 221.29 | 100.00% |

Challenges and Innovations in Synthetic Methodology

The synthesis of substituted piperidines like this compound presents several challenges that necessitate innovative chemical strategies. These challenges often revolve around controlling selectivity, managing steric effects, and developing processes that are efficient and scalable.

Selectivity Control in Hydroxymethyl Substitution

Achieving regioselectivity in the functionalization of the piperidine ring is a significant synthetic challenge. The piperidine scaffold has multiple positions (C2, C3, C4) that can be functionalized. In synthesizing the target compound, it is crucial to introduce the hydroxymethyl group specifically at the C4 position alongside the existing hydroxyl group. Site selectivity can be controlled by factors such as the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.net For instance, certain catalytic systems can direct functionalization to a specific carbon atom by modulating the electronic and steric environment of the piperidine ring. researchgate.net The development of catalyst- and substrate-controlled methods is an active area of research to overcome the challenge of competitive reactions at different positions.

Managing Steric Hindrance during Bulky Group Introduction

The N-benzyl group is a relatively bulky substituent. Its presence can create significant steric hindrance, which can impede the approach of reagents to the piperidine ring. chemrxiv.orgnih.gov This steric congestion can affect reaction rates and yields, particularly in steps involving the functionalization of the ring itself. chemrxiv.org For example, the introduction of substituents at positions adjacent to the nitrogen (C2 and C6) can be especially difficult. chemrxiv.org

Innovations to manage steric hindrance include:

Catalyst Design: Developing catalysts that have a smaller steric footprint or that can operate effectively in sterically demanding environments. beilstein-journals.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent can help overcome steric barriers.

Reagent Selection: Using smaller, more reactive reagents where possible to circumvent the steric shield imposed by the benzyl (B1604629) group.

Computational studies and density functional theory (DFT) calculations can also be employed to predict and understand the impact of steric bulk, guiding the design of more effective synthetic routes. nih.govmdpi.com

Development of Scalable and Efficient Processes

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces challenges related to cost, safety, and efficiency. For the synthesis of this compound, developing a scalable process requires consideration of several factors. An efficient process is characterized by high yields, minimal byproducts, and simple purification procedures.

Key areas of innovation in developing scalable syntheses for piperidine derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Catalysis: The use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling, which is crucial for large-scale production. nih.gov

Process Optimization: Modifying reaction conditions to avoid the use of toxic solvents or extreme temperatures, which can be costly and hazardous on a large scale. researchgate.net

Flow Chemistry: Continuous flow reactors are increasingly being used for scalable synthesis as they offer better control over reaction parameters, improved safety, and can lead to higher yields compared to traditional batch processes.

Iii. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the molecule's behavior based on the principles of quantum mechanics. These methods are instrumental in determining stable conformations, vibrational frequencies, and a variety of electronic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. openaccesspub.org Studies on similar heterocyclic compounds often utilize functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) to achieve reliable predictions of molecular properties. openaccesspub.orgnih.gov These calculations form the basis for geometry optimization, electronic analysis, and the prediction of spectroscopic characteristics.

The optimization of the molecular geometry using DFT allows for the determination of the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state of the molecule. For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The substituents on this ring—the benzyl (B1604629) group at the nitrogen atom and the hydroxymethyl and hydroxyl groups at the C4 position—have preferred spatial orientations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring This table displays typical parameter values based on DFT calculations of similar molecules to illustrate the expected geometry.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-N (ring) | ~1.47 Å |

| Bond Length | C4-O (hydroxyl) | ~1.43 Å |

| Bond Angle | C-N-C (ring) | ~112° |

| Bond Angle | C-C-C (ring) | ~111° |

| Dihedral Angle | C-C-C-C (ring) | ~55-60° |

Potential Energy Surface (PES) scans are performed to explore the conformational flexibility of a molecule and to determine the energy barriers associated with the rotation around specific single bonds. q-chem.com For this compound, a relaxed PES scan would be particularly informative for understanding the rotation of the benzyl group around the N-CH₂ bond.

This analysis involves systematically changing a specific dihedral angle in discrete steps while optimizing the remaining geometrical parameters at each step. readthedocs.io The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers and the high-energy (transitional) states, thereby quantifying the rotational energy barrier. researchgate.net

Table 2: Illustrative Potential Energy Surface Scan Data for Benzyl Group Rotation This table provides example data representing the change in relative energy as a function of the C-C-N-C dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche |

| 120 | 4.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.8 | Eclipsed (Transition State) |

| 300 | 0.5 | Gauche |

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and optical properties. This is primarily achieved by examining the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govekb.eg A smaller energy gap implies higher reactivity and greater polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzyl ring, whereas the LUMO is also anticipated to be centered on this aromatic moiety. The HOMO-LUMO gap can be used to calculate global reactivity descriptors that further characterize the molecule's electronic nature. nih.gov

Table 3: Calculated Frontier Molecular Orbital Properties This table shows representative energy values and reactivity descriptors derived from HOMO-LUMO analysis of analogous aromatic amines.

| Parameter | Symbol | Typical Value |

| HOMO Energy | EHOMO | -6.2 eV |

| LUMO Energy | ELUMO | -0.9 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I ≈ -EHOMO | 6.2 eV |

| Electron Affinity | A ≈ -ELUMO | 0.9 eV |

| Electronegativity | χ = (I+A)/2 | 3.55 eV |

| Chemical Hardness | η = (I-A)/2 | 2.65 eV |

Electron excitation analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is used to predict the electronic absorption spectrum of a molecule. This analysis calculates the energies of vertical electronic transitions from the ground state to various excited states. openaccesspub.org The results provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands.

The primary electronic transitions in this compound are expected to be π → π* transitions associated with the benzyl group's aromatic system. This analysis is crucial for understanding how the molecule interacts with light.

Table 4: Simulated Electronic Excitation Data This table presents hypothetical TD-DFT results for the most significant electronic transitions.

| Transition | Excitation Wavelength (λ) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 265 nm | 4.68 | 0.015 |

| S0 → S2 | 218 nm | 5.69 | 0.120 |

| S0 → S3 | 205 nm | 6.05 | 0.350 |

Molecular Electrostatic Potential (MEP) Energy Surface

The Molecular Electrostatic Potential (MEP) energy surface is a valuable tool for identifying the reactive sites of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack.

In the analysis of the related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, the MEP map reveals distinct regions of positive and negative electrostatic potential. The negative potential, depicted in red and yellow, is concentrated around the electronegative oxygen and nitrogen atoms of the Boc-amino group, highlighting these as the most likely sites for electrophilic attack. Conversely, the positive potential, shown in blue, is located around the hydrogen atoms, particularly those of the piperidine ring and the benzyl group, indicating these as regions susceptible to nucleophilic attack.

Interactive Table: MEP Surface Analysis of 1-Benzyl-4-(N-Boc-amino)piperidine

| Region | Color Code | Electrostatic Potential | Interpretation |

| Oxygen and Nitrogen Atoms | Red/Yellow | Negative | High electron density, susceptible to electrophilic attack. |

| Hydrogen Atoms | Blue | Positive | Low electron density, susceptible to nucleophilic attack. |

| Carbonyl Carbon | Green | Neutral | Intermediate potential. |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions and charge delocalization within a molecule. This method examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions.

Interactive Table: Key NBO Interactions in 1-Benzyl-4-(N-Boc-amino)piperidine

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP(1) N(piperidine) | σ* C(piperidine)-C(piperidine) | Data not specified in source |

| LP(1) O(carbonyl) | σ* C(carbonyl)-N(amino) | Data not specified in source |

| LP(1) N(amino) | σ* C(carbonyl)-O(carbonyl) | Data not specified in source |

| (Note: Specific energy values were not detailed in the provided search results but the presence of these interactions was highlighted.) |

Topological Studies (AIM, ELF, LOL)

Topological studies, including Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), offer a deeper insight into the nature of chemical bonds and electron localization.

In the study of 1-Benzyl-4-(N-Boc-amino)piperidine, these analyses were employed to characterize the bonding within the molecule. colab.ws

AIM analysis is used to identify bond critical points and characterize the nature of the bonds (covalent vs. ionic).

ELF analysis provides a measure of electron localization, distinguishing between core, bonding, and non-bonding electron pairs.

LOL analysis offers a complementary perspective on electron localization, with high values indicating regions where electrons are highly localized.

These studies collectively confirm the covalent nature of the bonds within the piperidine and benzyl rings and highlight the localization of lone pair electrons on the heteroatoms.

Molecular Docking and Receptor Interactions

In Silico Docking Analysis (e.g., against VEGFR-2 Kinase Inhibitor Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and its target receptor.

The anticancer potential of the related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, was investigated through molecular docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor receptors. colab.ws VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis. The docking analysis was performed against several protein targets, including 6GQO, 6GQP, 4AG8, and 1Y6B. colab.ws

The results indicated that the compound binds effectively within the active site of the VEGFR-2 kinase domain. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Interactive Table: Docking Results of 1-Benzyl-4-(N-Boc-amino)piperidine with VEGFR-2 Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6GQO | Data not specified in source | Data not specified in source |

| 6GQP | Data not specified in source | Data not specified in source |

| 4AG8 | Data not specified in source | Data not specified in source |

| 1Y6B | Data not specified in source | Data not specified in source |

| (Note: Specific binding affinities and a detailed list of interacting residues were not available in the provided search results, but the study confirmed successful docking.) |

Prediction of Binding Affinities and Pharmacological Interactions

The prediction of binding affinities is a crucial step in assessing the potential of a compound as a drug candidate. These predictions, often derived from docking scores, provide a quantitative measure of the strength of the interaction between a ligand and its receptor.

For 1-Benzyl-4-(N-Boc-amino)piperidine, the docking studies suggest a strong binding affinity for the VEGFR-2 kinase inhibitor receptors. colab.ws The predicted pharmacological interactions are primarily antagonistic, with the compound inhibiting the kinase activity of VEGFR-2 by blocking the ATP-binding site. This inhibition would disrupt the signaling pathway that leads to angiogenesis, thereby potentially inhibiting tumor growth. The specific hydrogen bonds and hydrophobic interactions observed in the docking simulations are critical for this inhibitory activity.

Iv. Preclinical Pharmacological Investigations and Biological Activities

Evaluation of Receptor Affinities and Antagonistic Properties

The piperidine (B6355638) core, particularly when substituted with a benzyl (B1604629) group, serves as a versatile scaffold for developing ligands that target various receptors. Studies have explored the antagonistic properties of derivatives at key histamine (B1213489) and muscarinic receptors.

Derivatives of the closely related structure, 1-benzyl-4-hydroxypiperidine (B29503), have been synthesized and evaluated for their potential as histamine H3 (H₃R) receptor antagonists. A series of 1-benzyl-4-(aminopropyloxy)piperidine and 1-benzyl-4-(aminopentyloxy)piperidine derivatives were assessed for their binding affinities at the recombinant human H₃ receptor. The findings indicated that these compounds exhibit moderate to pronounced in-vitro affinities. nih.gov

Several of the most potent compounds in this series demonstrated significant antagonistic properties. For instance, in vitro testing on the electrically evoked contraction of the guinea-pig jejunum confirmed their H₃ receptor antagonist activity. nih.gov Notably, selected compounds from this series were also evaluated for any potential activity at the histaminergic H₁ receptor. The results showed no significant H₁ antagonistic activity, indicating a degree of selectivity for the H₃ receptor. nih.gov

| Compound | Binding Affinity (pKi) |

|---|---|

| 9b1 | 6.78 |

| 9b2 | 7.09 |

| 9b5 | 6.99 |

| 9b6 | 6.97 |

The 1-benzyl-4-hydroxypiperidine scaffold is recognized as a valuable starting material, or reactant, for the synthesis of molecules with potential therapeutic applications, including muscarinic acetylcholine (B1216132) receptor antagonists. sigmaaldrich.com However, specific research data detailing the evaluation of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol or its direct derivatives as antagonists for muscarinic receptors, including the M4 subtype, is not extensively detailed in the available literature.

Antimicrobial and Antitubercular Activity Studies

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives based on the piperidinol scaffold have been investigated for their efficacy against clinically significant bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.

A notable piperidinol-containing derivative, identified as PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol), has demonstrated significant bactericidal activity against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis. nih.gov This suggests that the mechanism of action for this class of compounds is distinct from those of the most commonly used first- and second-line antitubercular drugs, making it a promising scaffold for overcoming existing resistance patterns. nih.gov

The piperidinol derivative PIPD1 and its related analogs have shown potent in vitro activity against Mycobacterium tuberculosis. nih.gov Studies have confirmed its bactericidal, rather than bacteriostatic, effects. This activity is both dose- and time-dependent. nih.gov The compound was identified through high-throughput whole-cell screening as a potent lead against M. tuberculosis. nih.gov

| Parameter | Value (µg/mL) | Test Organism |

|---|---|---|

| MIC99 (Minimum Inhibitory Concentration) | Not specified in abstract | M. tuberculosis mc26230 |

| MBC99 (Minimal Bactericidal Concentration) | 0.25 | M. tuberculosis mc26230 |

Role in Modulating Biological Pathways

Understanding the mechanism of action is crucial for the development of novel therapeutic agents. Research into the antitubercular piperidinol derivatives has elucidated their specific role in disrupting a key biological pathway essential for mycobacterial survival.

The potent antitubercular activity of the piperidinol derivative PIPD1 is mediated through the direct inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). nih.govresearchgate.net MmpL3 is an essential transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a critical precursor for the biosynthesis of the mycobacterial cell wall. researchgate.netsemanticscholar.org By inhibiting the flippase activity of MmpL3, these compounds prevent the transport of mycolic acid precursors across the inner membrane, thereby disrupting cell wall formation and leading to bacterial death. nih.govresearchgate.net This targeted inhibition of a crucial biosynthetic pathway represents a significant advancement in understanding MmpL3-targeted drug action. nih.gov

Inhibition of Enzyme Activity (e.g., Urease)

While direct studies on the urease inhibition activity of this compound are not extensively documented in publicly available research, the broader class of piperidine derivatives has been identified as effective urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a key target in the treatment of diseases caused by urease-producing bacteria. Research has shown that various piperidines with different substituents on the nitrogen atom exhibit a range of urease inhibitory activities. The efficacy of these compounds is influenced by the size and electronic properties of the substituents. nih.gov

Interaction with Monoamine Receptors

The interaction of this compound with monoamine receptors has been an area of interest due to the prevalence of the benzylpiperidine scaffold in centrally acting agents. Studies on related 4-benzylpiperidine (B145979) carboxamides have demonstrated their ability to inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576). arkat-usa.orgnih.govnih.gov The structural characteristics, such as the linker length and aromatic substituents, play a crucial role in the selectivity of these compounds for the different monoamine transporters. arkat-usa.org Furthermore, research into benzyloxy piperidine derivatives has identified them as potent and selective antagonists of the dopamine D4 receptor, suggesting a potential role in modulating dopaminergic neurotransmission. nih.govresearchgate.net While these findings highlight the potential of the benzylpiperidine core to interact with monoamine systems, specific binding affinities and functional activities of this compound at various monoamine receptors require further direct investigation.

Therapeutic Potential and Disease Associations

The therapeutic potential of this compound and related compounds has been explored in several disease contexts, primarily leveraging its role as a key chemical intermediate and the broad bioactivity of the piperidine moiety.

It is important to clarify that while the piperidine structure is central to potent opioid analgesics, this compound is not the direct intermediate for the synthesis of Alfentanil and Sufentanil Citrate. The key intermediate for these fentanyl analogs is a structurally different compound, 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine. nih.govnih.gov The synthesis of these potent analgesics typically begins with N-benzyl-4-piperidone, which undergoes a series of reactions to introduce the anilino and hydroxymethyl groups at the 4-position before further modifications lead to the final drug products. nih.govnih.gov

Currently, there is a lack of specific research in publicly accessible scientific literature directly linking this compound to the treatment of respiratory diseases. While some piperidine-containing compounds have been investigated for various pharmacological activities, their potential therapeutic application in conditions such as asthma or chronic obstructive pulmonary disease (COPD) has not been a primary focus of investigation for this particular molecule.

A significant area of investigation for this compound, also known as (1-benzylpiperidin-4-yl)methanol, is its role as a crucial intermediate in the synthesis of Donepezil. anadolu.edu.tr Donepezil is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. anadolu.edu.tr The N-benzylpiperidine moiety is a key component of Donepezil and other multi-target-directed ligands being designed to tackle the complex pathology of Alzheimer's disease by also targeting other factors like amyloid-beta aggregation. nih.gov

In the context of Parkinson's disease, the structurally related benzyloxy piperidine scaffold has been the focus of research for developing novel dopamine D4 receptor antagonists. nih.govresearchgate.net Given the high expression of D4 receptors in brain regions associated with motor control, these antagonists are being investigated for their potential to manage L-DOPA induced dyskinesias, a common side effect of long-term Parkinson's treatment. nih.gov

The piperidine ring is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities. This broad spectrum of activity underscores the therapeutic potential inherent in this heterocyclic scaffold.

| Biological Activity | Description of Findings | References |

|---|---|---|

| Antiviral | Various N-substituted piperidine derivatives have been synthesized and shown to be effective against viruses such as the influenza A/H1N1 virus. Piperidine alkaloids have also demonstrated antiviral activity against the Chikungunya virus. | researchgate.netnih.gov |

| Antidepressant | Novel piperidine derivatives have been synthesized and shown to possess antidepressant-like effects in preclinical models. Their mechanisms are often linked to the monoaminergic and opioidergic systems, including serotonin reuptake inhibition and interaction with 5-HT1A receptors. | nih.govnih.govresearchgate.net |

| Cytotoxic | Certain 1-alkylpiperidine N-oxides have been screened for their in vitro cytotoxicity against cancer cell lines, such as Ehrlich ascites carcinoma cells. The cytotoxic activity was found to be dependent on the length of the alkyl chain. | |

| Antimalarial | Libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with some compounds showing potency comparable to chloroquine. | nih.govnih.gov |

V. Advanced Research Applications and Future Directions

Utilization as a Scaffold for Novel Drug Discovery

The 1-benzylpiperidine (B1218667) motif is a prevalent feature in a multitude of bioactive compounds, underscoring its significance as a privileged scaffold in medicinal chemistry. This structural framework is frequently employed to fine-tune the efficacy and physicochemical properties of developing drug candidates.

The design and synthesis of new chemical entities based on the 1-benzyl-4-(hydroxymethyl)piperidin-4-ol scaffold are aimed at enhancing biological activity against various therapeutic targets. For instance, derivatives of the benzylpiperidine scaffold have been synthesized to produce novel acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease. nih.gov The synthesis often involves the modification of the core structure, such as the introduction of different substituents on the benzyl (B1604629) ring or the alteration of the functional groups on the piperidine (B6355638) ring.

A general synthetic approach might involve the reaction of 1-benzyl-4-piperidone with various reagents to introduce new functionalities. For example, condensation reactions can be employed to create more complex molecules. nih.gov The hydroxymethyl and hydroxyl groups on the 4-position of the piperidine ring in this compound offer opportunities for further chemical transformations to create esters, ethers, or other derivatives with potentially improved biological profiles.

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of new compounds derived from the this compound scaffold. These studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity.

For derivatives of the closely related 1-benzylpiperidine scaffold, SAR studies have revealed key insights. For example, in the context of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of amide moieties in certain derivatives resulted in enhanced activity. clinmedkaz.org Furthermore, the replacement of certain ring systems with other heterobicyclic structures has led to the identification of highly potent and selective inhibitors. clinmedkaz.orgnih.gov

A study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety explored the influence of different substituents on cholinesterase inhibitory activity. It was found that the position of methyl substitution on the benzyl ring impacted activity, with a meta-position being more favorable than ortho- or para-positions. researchgate.net

Table 1: Illustrative SAR Data for Benzylpiperidine Derivatives as Cholinesterase Inhibitors

| Compound ID | Modification on Benzylpiperidine Scaffold | eeAChE IC50 (µM) | eqBChE IC50 (µM) |

|---|---|---|---|

| 9a | Unsubstituted benzyl | >50 | >50 |

| 9b | 2-Methylbenzyl | >50 | >50 |

| 9c | 3-Methylbenzyl | 15.28 ± 2.11 | 2.54 ± 0.13 |

| 9d | 4-Methylbenzyl | >50 | >50 |

| 15b | Linked 1,3-dimethylbenzimidazolinone | 0.39 ± 0.11 | 1.12 ± 0.09 |

| 15j | Linked 1,3-dimethylbenzimidazolinone | 1.01 ± 0.15 | 0.16 ± 0.04 |

Data adapted from a study on 1,3-dimethylbenzimidazolinone derivatives. researchgate.net IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

These SAR studies provide a roadmap for the rational design of new molecules with improved potency and selectivity.

Integration with Advanced Screening Technologies

The integration of advanced screening technologies is essential for efficiently evaluating the therapeutic potential of large libraries of compounds derived from the this compound scaffold.

While specific high-throughput screening (HTS) campaigns focused solely on this compound are not extensively documented in publicly available literature, the broader class of piperidine-containing compounds is frequently subjected to HTS for lead identification. The structural characteristics of this compound make it a suitable candidate for inclusion in such screening libraries. Its amenability to combinatorial synthesis allows for the rapid generation of a large number of derivatives, which can then be screened against a wide array of biological targets to identify initial "hits."

Once lead compounds are identified through screening, they are subjected to more detailed evaluation in various in vitro and in vivo pharmacological models.

In Vitro Models: These models are used to assess the compound's activity and mechanism of action at the cellular and molecular level. For benzylpiperidine derivatives investigated as cholinesterase inhibitors, in vitro assays are used to determine their IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Kinetic studies can further elucidate the mechanism of inhibition, revealing whether the compounds act as competitive, non-competitive, or mixed-type inhibitors. researchgate.net Additionally, cell-based assays, for instance using PC12 cells, can be employed to evaluate the neuroprotective effects of these compounds against oxidative stress. nih.gov

Theoretical Predictions and Experimental Validation

Computational approaches play an increasingly important role in modern drug discovery, allowing for the prediction of molecular properties and interactions, which can then be validated through experimental studies.

In silico tools are utilized to predict the potential biological activities and targets of new chemical entities. For instance, software like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used to forecast the pharmacological effects of piperidine derivatives. clinmedkaz.org These predictions can guide the design of focused compound libraries and prioritize molecules for synthesis and biological testing.

Molecular docking studies are another powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. For benzylpiperidine derivatives targeting acetylcholinesterase, docking simulations can help to understand the key interactions between the compound and the enzyme's active site, providing a structural basis for the observed activity and guiding further optimization. researchgate.net

The predictions from these theoretical models are then subjected to experimental validation. For example, if a compound is predicted to have a high affinity for a particular receptor, binding assays are performed to experimentally determine its binding constant. Similarly, if a specific binding pose is predicted by docking studies, site-directed mutagenesis of the target protein can be used to validate the importance of the predicted interacting amino acid residues. This iterative cycle of theoretical prediction and experimental validation is a cornerstone of modern drug design and is applicable to the development of novel therapeutics based on the this compound scaffold.

Correlation of Computational Data with Experimental Biological Outcomes

The synergy between computational modeling and experimental validation is pivotal in the modern drug discovery pipeline for compounds like this compound and its analogues. Computational techniques, such as molecular docking and Density Functional Theory (DFT), offer predictive insights into how these molecules might interact with biological targets. For instance, molecular docking can simulate the binding of a this compound derivative into the active site of a target protein, providing estimations of binding affinity and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

These in silico predictions are then tested through rigorous experimental assays. A strong correlation between the computationally predicted binding energy and an experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50), validates the computational model. This validation allows for a more rational, structure-based design of new derivatives with potentially improved potency and selectivity. For example, a computational study on the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine involved molecular docking to evaluate its potential against SARS-CoV-2 proteins, with the computational findings providing a basis for its further investigation. nih.gov Such studies demonstrate a workflow where computational data guides the selection and prioritization of candidates for experimental testing.

A hypothetical correlation study for a series of this compound derivatives might yield the following data:

| Derivative | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |

| Compound A | -8.5 | 0.5 |

| Compound B | -7.9 | 1.2 |

| Compound C | -7.2 | 5.8 |

| Compound D | -6.5 | 15.3 |

This interactive table illustrates a common trend where a more negative (stronger) predicted binding energy corresponds to a lower (more potent) IC50 value.

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can become a viable drug candidate, its ADMET profile must be thoroughly evaluated. Predictive in silico ADMET modeling allows for the early assessment of the pharmacokinetic and toxicological properties of this compound and its derivatives, helping to identify potential liabilities and guide molecular design to overcome them. researchgate.net

Various computational tools and servers can predict a wide range of ADMET parameters. For instance, Lipinski's Rule of Five is a foundational guideline to assess the "drug-likeness" of a molecule, focusing on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Beyond this, more sophisticated models can predict properties such as aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for hERG channel inhibition (a common cause of cardiotoxicity). thieme-connect.com A study on new quinoline (B57606) analogues containing a piperidine moiety utilized in silico ADMET predictions to evaluate their drug-likeness and toxicity profiles. researchgate.net

A predicted ADMET profile for this compound might look as follows:

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | Good | High probability of good oral bioavailability. |

| Distribution | Moderate | Likely to distribute into tissues without excessive accumulation. |

| Metabolism | Potential for CYP-mediated oxidation | Warrants experimental investigation; may be a site for deuteration. |

| Excretion | Likely renal clearance | Standard excretion pathway. |

| Toxicity | Low risk of hERG inhibition | Reduced potential for cardiotoxicity. |

Emerging Research Areas

Development of Deuterated Analogues for Metabolic Stability Studies

One of the primary challenges in drug development is ensuring a compound has sufficient metabolic stability to achieve a therapeutic concentration in the body for an adequate duration. A cutting-edge strategy to address this is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This process, known as deuteration, can significantly enhance a drug's metabolic profile. juniperpublishers.com

The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. pressbooks.pub If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, typically mediated by CYP enzymes, replacing that hydrogen with deuterium can slow down the rate of metabolism. This phenomenon is known as the kinetic isotope effect. nih.gov For a molecule like this compound, metabolically labile sites, such as the benzylic methylene (B1212753) group, could be targeted for deuteration. This modification could lead to a longer half-life, reduced clearance, and potentially a lower required dose. The benefits of deuteration have been demonstrated in improving the metabolic stability of various compounds, proving its value as a medicinal chemistry tool. mdpi.com

Application in Targeted Drug Delivery Systems

The structural framework of this compound, featuring hydroxyl and tertiary amine functional groups, makes it a candidate for incorporation into targeted drug delivery systems. These systems are designed to deliver a therapeutic agent specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing efficacy and reducing off-target side effects.

The piperidine scaffold can be conjugated to various carriers, including polymers, nanoparticles, or monoclonal antibodies. For example, a derivative of this compound could be linked to a biocompatible polymer to form a prodrug that releases the active compound under specific physiological conditions. The physicochemical properties imparted by the piperidine moiety can influence the solubility, stability, and cellular uptake of the entire delivery system. Research into piperidine-based polymeric films has highlighted their potential for the controlled release of therapeutic molecules. nih.gov

Exploration of Chiral Synthesis for Enantioselective Activity

The this compound molecule possesses a prochiral center at the C4 position of the piperidine ring. This means that while the parent compound is achiral, the introduction of a new substituent at this position can create a chiral center, leading to the formation of two non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, with one being therapeutically active (the eutomer) and the other being less active or even responsible for undesirable side effects (the distomer). thieme-connect.comthieme-connect.com

Therefore, an important area of research is the development of stereoselective or asymmetric synthetic methods to produce individual enantiomers of 4-substituted-1-benzylpiperidin-4-ol derivatives. ajchem-a.com This allows for the separate biological evaluation of each enantiomer. Accessing enantiomerically pure compounds is crucial for developing safer and more effective drugs by ensuring that the therapeutic effect is maximized while minimizing potential adverse effects associated with the distomer.

Collaborative Research Opportunities

The diverse research avenues for this compound and its derivatives create a fertile ground for collaborative efforts across various scientific disciplines. The complexity of modern drug discovery necessitates a multidisciplinary approach, combining expertise from different fields to accelerate the translation of basic research into clinical applications. arizona.eduresearchgate.net

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies are crucial. Academic labs can focus on novel synthetic strategies and elucidating mechanisms of action, while industry partners can provide high-throughput screening capabilities, resources for preclinical development, and expertise in navigating the regulatory landscape.

Computational and Medicinal Chemistry Synergy: A strong partnership between computational chemists, who can perform predictive modeling and in silico screening, and medicinal chemists, who synthesize and experimentally test the compounds, can significantly streamline the drug design and optimization process.

Interdisciplinary Biological Evaluation: For a comprehensive understanding of a compound's therapeutic potential, collaborations with biologists, pharmacologists, and toxicologists are essential. These partnerships enable in-depth investigation of biological activity, pharmacokinetic profiles, and safety assessments, which are critical for advancing a compound through the development pipeline.

Interdisciplinary Approaches in Chemical Biology and Pharmaceutical Sciences

The multifaceted nature of modern drug discovery necessitates the convergence of expertise from various scientific disciplines. "this compound" serves as an exemplary focal point for such interdisciplinary research, integrating chemical biology and pharmaceutical sciences to unlock new therapeutic potentials.

Chemical Biology Perspectives:

In the realm of chemical biology, the focus lies on designing and utilizing small molecules to understand and manipulate biological systems. The piperidine core of "this compound" is a privileged scaffold found in numerous bioactive molecules and FDA-approved drugs. arizona.eduijnrd.org Researchers in chemical biology can utilize derivatives of this compound as chemical probes to investigate the function of specific proteins or pathways. rsc.org For instance, by attaching fluorescent tags or reactive groups to the hydroxymethyl or hydroxyl functionalities, these molecules can be transformed into tools for imaging, target identification, and mechanistic studies. The benzyl group can also be modified to modulate properties like cell permeability and target engagement.

The development of such chemical probes often involves a structure-guided approach, starting from a fragment-based screening and iteratively optimizing the ligand's affinity and selectivity for a protein of interest. biorxiv.org This process inherently combines organic synthesis, computational modeling, and sophisticated biological assays.

Pharmaceutical Sciences Integration:

From a pharmaceutical sciences standpoint, the key is to translate a biologically active molecule into a viable drug candidate. This involves optimizing its pharmacokinetic and pharmacodynamic properties. The "this compound" scaffold offers several avenues for such optimization. The hydroxyl groups can be modified to improve solubility and metabolic stability, while the benzyl group can be altered to fine-tune receptor binding affinity and selectivity. nih.gov

An integrated approach where chemical biologists identify novel biological targets and pharmaceutical scientists work on the "drug-likeness" of the lead compounds is crucial. For example, a derivative of "this compound" identified as a potent enzyme inhibitor in a chemical biology screen would then be subjected to rigorous evaluation for its absorption, distribution, metabolism, and excretion (ADME) properties by pharmaceutical scientists. This collaborative cycle of design, synthesis, and testing is fundamental to modern drug development.

Below is a table illustrating potential interdisciplinary research avenues for derivatives of "this compound":

| Research Area | Chemical Biology Approach | Pharmaceutical Sciences Contribution | Potential Therapeutic Application |

| Neurodegenerative Diseases | Development of PET ligands for brain imaging of specific receptors. | Formulation studies to ensure blood-brain barrier penetration. | Diagnostics and therapeutics for Alzheimer's or Parkinson's disease. nih.gov |

| Oncology | Use as a scaffold for developing inhibitors of protein-protein interactions. | Preclinical toxicology and pharmacokinetic studies. | Targeted cancer therapies. |

| Infectious Diseases | Screening of derivatives for antimicrobial activity and mechanism of action studies. researchgate.net | Development of formulations for effective delivery to the site of infection. | Novel antibiotics or antiviral agents. |

Industry-Academia Partnerships for Translational Research

Translating fundamental scientific discoveries into tangible medical treatments is a long, complex, and expensive process. jst.go.jp Industry-academia partnerships have become indispensable for bridging the "valley of death" in drug development, where promising early-stage research often stalls due to a lack of resources and expertise for preclinical and clinical development.

Models of Collaboration: